molecular formula C16H19N7O B13360126 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B13360126
M. Wt: 325.37 g/mol
InChI Key: ALHZIMOJYKWFSJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetraazol-1-yl)benzamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the cyclization of an azide with a nitrile in the presence of a catalyst.

    Coupling Reactions: The final step involves coupling the pyrazole and tetrazole rings with the benzamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole and tetrazole derivatives with biological macromolecules.

    Material Science: The compound’s structural properties may be exploited in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The pyrazole and tetrazole rings can interact with enzyme active sites or receptor binding sites, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
  • 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
  • 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetraazol-1-yl)benzamide is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system can provide enhanced binding affinity and specificity for certain biological targets compared to compounds with only one of these rings.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H19N7O/c1-11-4-5-14(9-15(11)23-10-18-20-21-23)16(24)17-6-7-22-13(3)8-12(2)19-22/h4-5,8-10H,6-7H2,1-3H3,(H,17,24)

InChI Key

ALHZIMOJYKWFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=CC(=N2)C)C)N3C=NN=N3

Origin of Product

United States

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